

An In-depth Technical Guide to 4-isopropyl-N-(4-methylbenzyl)benzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-isopropyl-N-(4-methylbenzyl)benzamide

Cat. No.: B263662

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-isopropyl-N-(4-methylbenzyl)benzamide**, a novel benzamide derivative. While a specific CAS number for this compound is not publicly available, this document outlines its chemical structure, predicted physicochemical properties, and detailed potential synthesis protocols based on established organic chemistry principles and analogous compounds. Furthermore, this guide explores the potential biological significance of this class of molecules, drawing on recent research into the therapeutic applications of N-benzyl benzamide derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and evaluation of this and related compounds.

Chemical Identity and Properties

While a dedicated CAS number for **4-isopropyl-N-(4-methylbenzyl)benzamide** has not been identified in public databases, its chemical identity can be clearly defined.

Table 1: Chemical Identifiers and Predicted Properties

Identifier	Value	Source
IUPAC Name	4-(propan-2-yl)-N-[(4-methylphenyl)methyl]benzamide	-
Molecular Formula	C ₁₈ H ₂₁ NO	-
Molecular Weight	267.37 g/mol	-
Predicted LogP	4.2 - 4.8	Analog-based prediction
Predicted Solubility	Low in water	Analog-based prediction
Predicted Boiling Point	> 300 °C	Analog-based prediction
Predicted Melting Point	130-150 °C	Analog-based prediction

Note: Predicted properties are based on computational models and data from structurally similar compounds such as N-benzyl-4-methylbenzamide (CAS: 5436-83-9) and 4-isopropyl-n-phenylbenzamide (CAS: 15088-90-1)[1][2]. Actual values may vary.

Synthesis and Experimental Protocols

The synthesis of **4-isopropyl-N-(4-methylbenzyl)benzamide** can be achieved through the formation of an amide bond between 4-isopropylbenzoic acid and (4-methylphenyl)methanamine. Several established methods for amide bond formation are applicable.

Synthesis of Precursor: 4-isopropylbenzoic acid

The key precursor, 4-isopropylbenzoic acid (CAS: 536-66-3), can be synthesized via the oxidation of p-cymene or 4-isopropylbenzyl alcohol[3][4].

Experimental Protocol: Oxidation of 4-isopropylbenzyl alcohol

- To a solution of 4-isopropylbenzyl alcohol (1 equivalent) in a suitable solvent such as acetone or a biphasic mixture of dichloromethane and water, add a strong oxidizing agent like potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid) dropwise at 0 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the color of the excess oxidizing agent disappears.
- Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
- Filter the solid, wash with cold water, and dry under vacuum to yield 4-isopropylbenzoic acid[3]. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Amide Coupling Reactions

The final amide product can be synthesized by coupling 4-isopropylbenzoic acid with (4-methylphenyl)methanamine.

This is a classic and reliable method for amide synthesis.

Experimental Protocol:

- **Acyl Chloride Formation:** Reflux a solution of 4-isopropylbenzoic acid (1 equivalent) in thionyl chloride (SOCl_2) or oxalyl chloride with a catalytic amount of dimethylformamide (DMF) for 2-4 hours. Remove the excess reagent by distillation under reduced pressure to obtain the crude 4-isopropylbenzoyl chloride.
- **Amide Formation:** Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C and add a solution of (4-methylphenyl)methanamine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain **4-isopropyl-N-(4-methylbenzyl)benzamide**[5].

This method uses coupling reagents to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to prepare the acyl chloride.

Experimental Protocol (using HATU):

- Dissolve 4-isopropylbenzoic acid (1 equivalent), (4-methylphenyl)methanamine (1.1 equivalents), and a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) in an anhydrous polar aprotic solvent like DMF or DCM.
- Add a non-nucleophilic base like DIPEA (2-3 equivalents) to the mixture.
- Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield the desired amide[6][7].

Table 2: Comparison of Synthesis Methods

Method	Reagents	Advantages	Disadvantages
Acyl Chloride	Thionyl chloride/Oxalyl chloride, Base	High yield, reliable	Harsh reagents, requires anhydrous conditions
Peptide Coupling	HATU, HOBt, EDC, DCC, Base	Milder conditions, good for sensitive substrates	More expensive reagents

Potential Biological Activity and Signaling Pathways

While no specific biological data for **4-isopropyl-N-(4-methylbenzyl)benzamide** has been reported, the N-benzyl benzamide scaffold is present in numerous biologically active molecules. This suggests that the title compound could be a subject of interest in drug discovery.

Recent studies have highlighted the potential of N-benzyl benzamide derivatives in several therapeutic areas:

- **Anticancer Agents:** Some N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors, exhibiting significant antiproliferative activities against various cancer cell lines[8]. They are thought to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
- **Neurodegenerative Diseases:** N-benzyl benzamide derivatives have been investigated as selective butyrylcholinesterase (BChE) inhibitors, which could be a therapeutic strategy for advanced Alzheimer's disease[9].
- **Metabolic Diseases:** Certain N-benzylbenzamides have been shown to act as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPAR γ), suggesting potential applications in treating metabolic syndrome, diabetes, and hypertension[10][11].

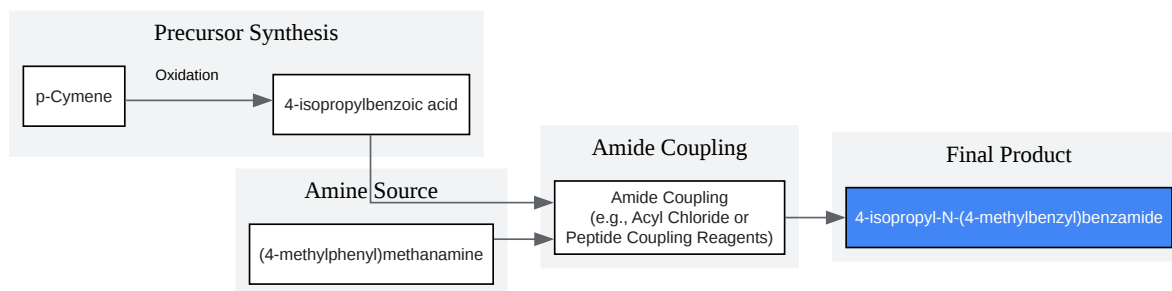
Potential Signaling Pathway Involvement

Based on the activities of related compounds, **4-isopropyl-N-(4-methylbenzyl)benzamide** could potentially interact with one or more of the following signaling pathways:

- **Microtubule Dynamics Pathway:** As a potential tubulin inhibitor.
- **Cholinergic Signaling:** As a potential cholinesterase inhibitor.
- **PPAR γ Signaling Pathway:** Influencing gene expression related to glucose and lipid metabolism.

Visualizations

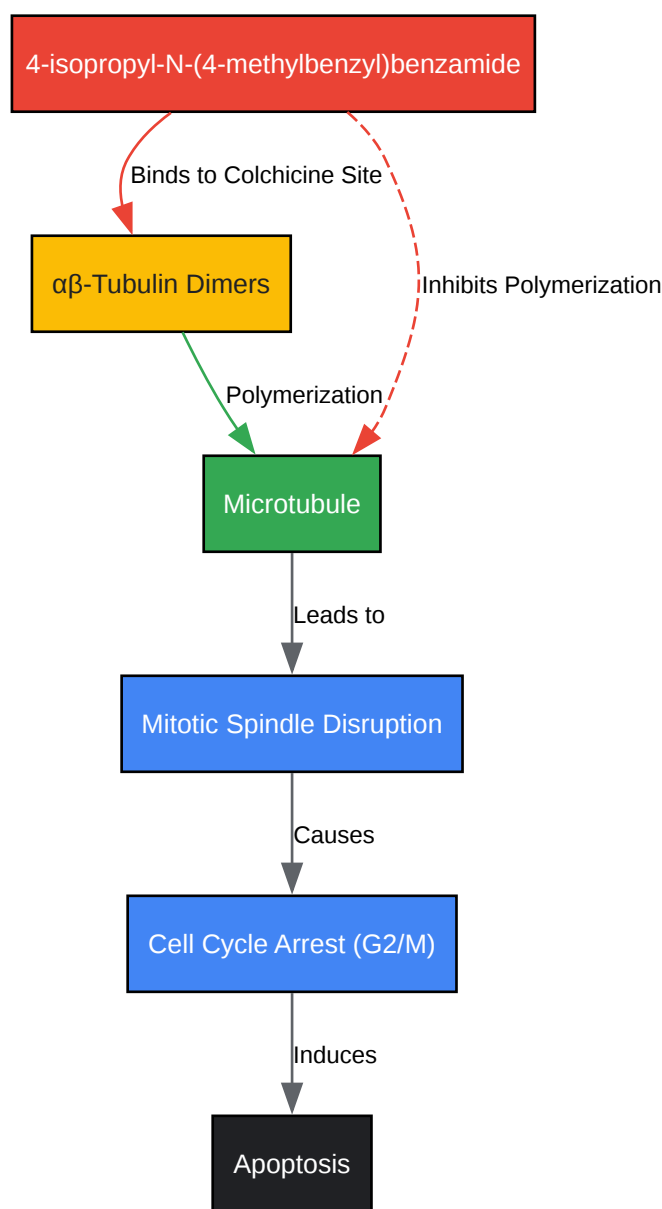
Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **4-isopropyl-N-(4-methylbenzyl)benzamide**.

Potential Mechanism of Action (Tubulin Inhibition)



[Click to download full resolution via product page](#)

Caption: Postulated signaling pathway for anticancer activity via tubulin inhibition.

Conclusion

4-isopropyl-N-(4-methylbenzyl)benzamide represents an interesting chemical entity with potential for further investigation in medicinal chemistry and drug discovery. This technical guide provides a solid foundation for its synthesis and suggests potential avenues for biological evaluation based on the known activities of the N-benzyl benzamide scaffold. The detailed

experimental protocols offer a starting point for researchers to synthesize and study this compound and its analogs, paving the way for new discoveries in various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Isopropyl-n-phenylbenzamide | C₁₆H₁₇NO | CID 261841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzyl-4-methylbenzamide | C₁₅H₁₅NO | CID 228681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Isopropylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Isopropylbenzoic acid (536-66-3) for sale [vulcanchem.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-isopropyl-N-(4-methylbenzyl)benzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b263662#4-isopropyl-n-4-methylbenzyl-benzamide-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com